N,N-Dimethylformamide-15N

Description

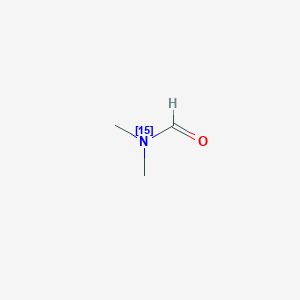

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N](C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584056 | |

| Record name | N,N-Dimethyl(~15~N)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-84-9 | |

| Record name | N,N-Dimethyl(~15~N)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylformamide-¹⁵N: Properties, Applications, and Sourcing

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N,N-Dimethylformamide-¹⁵N (DMF-¹⁵N). We will delve into its fundamental properties, critical applications in modern research, detailed experimental protocols, and sourcing information, moving beyond a simple datasheet to explain the causality and technical nuances essential for its effective use.

Introduction: The Significance of the ¹⁵N Isotope in a Ubiquitous Solvent

N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, valued for its exceptional ability to solvate a wide range of compounds.[1][2] Its isotopically labeled form, N,N-Dimethylformamide-¹⁵N, replaces the naturally occurring ¹⁴N atom with the stable, heavier ¹⁵N isotope. This substitution is not trivial; it fundamentally alters the nuclear properties of the molecule, transforming it from a standard solvent into a powerful analytical tool.

The primary driver for using ¹⁵N-labeled compounds is the advancement of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] The most abundant nitrogen isotope, ¹⁴N (99.64% natural abundance), has an integer nuclear spin (I=1), which gives it a nuclear quadrupole moment. This moment leads to rapid relaxation and, consequently, very broad signals in an NMR spectrum, often rendering them undetectable or unusable. In stark contrast, the ¹⁵N isotope possesses a fractional nuclear spin of one-half (I=1/2), similar to ¹H and ¹³C.[3] This property eliminates the quadrupolar broadening effect, resulting in sharp, high-resolution NMR signals that are ideal for detailed molecular structure elucidation and dynamic studies.[1][3]

DMF-¹⁵N is therefore indispensable for:

-

Mechanistic Studies: Tracing the role and fate of DMF in reaction pathways where it may act not just as a solvent but as a reactant or catalyst.[1][4]

-

NMR Solvent Applications: Serving as a specialized solvent in ¹⁵N NMR experiments to study the structure and dynamics of dissolved analytes without interference from the solvent's own nitrogen signal.

-

Protein and Biomolecule Analysis: Used in studies of protein folding, denaturation, and intermolecular interactions monitored by NMR.[1][5]

Physicochemical Properties and Identification

Precise identification and understanding of the physicochemical properties of DMF-¹⁵N are paramount for its correct application and for ensuring experimental reproducibility. The key identifier for this specific isotopologue is its Chemical Abstracts Service (CAS) number.

The following table summarizes the essential properties of N,N-Dimethylformamide-¹⁵N, compiled from leading suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1449-84-9 | [6][7] |

| Linear Formula | HCO¹⁵N(CH₃)₂ | [6] |

| Molecular Weight | 74.09 g/mol | [6] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [6][8] |

| Chemical Purity | ≥99% (CP) | [8] |

| Appearance | Colorless liquid | [9][10] |

| Density | 0.957 g/mL at 25 °C | [8] |

| Boiling Point | 153 °C (lit.) | [8] |

| Melting Point | -61 °C (lit.) | [8] |

| Refractive Index | n20/D 1.431 (lit.) | [8] |

| SMILES String | [H]C(=O)C | [8] |

| InChI Key | ZMXDDKWLCZADIW-AZXPZELESA-N | [8] |

Core Application: A Practical Guide to ¹⁵N NMR Spectroscopy

While DMF-¹⁵N can be used to study reactions where the solvent itself is a participant, a primary application is in advanced NMR experiments to probe nitrogen-containing analytes. The low natural abundance (0.36%) and low gyromagnetic ratio of ¹⁵N make direct observation challenging.[3] Therefore, more sensitive, indirect detection methods like the Heteronuclear Single Quantum Coherence (HSQC) experiment are the standard.[5][11]

Experimental Protocol: ¹H-¹⁵N HSQC for Structural Elucidation

This protocol outlines the use of a ¹⁵N-labeled analyte, which demonstrates the principles of ¹⁵N NMR that make DMF-¹⁵N a valuable compound.

Objective: To correlate nitrogen atoms with their directly attached protons, providing a unique fingerprint of the molecule's structure.

Methodology:

-

Sample Preparation (The "Why"):

-

Dissolve 1-5 mg of the ¹⁵N-labeled analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 0.5-2 mM.[5] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have a minimal proton signal in the regions of interest. The use of a deuterated solvent is necessary to "lock" the spectrometer's magnetic field frequency and avoid overwhelming the analyte signals with solvent protons.

-

Transfer the solution to a high-precision NMR tube. The quality of the tube directly impacts the magnetic field homogeneity and, therefore, the spectral resolution.

-

-

Spectrometer Setup (The "How"):

-

Insert the sample into the NMR spectrometer.

-

Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, "shimming" is performed. This is a crucial step that involves adjusting shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming is a primary cause of broad lines and distorted peak shapes, compromising data quality.

-

Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of both ¹H and ¹⁵N for the specific sample. This ensures maximum energy transfer and, consequently, maximum signal sensitivity.

-

-

Data Acquisition:

-

Load a standard 2D ¹H-¹⁵N HSQC pulse sequence. Modern spectrometers have pre-defined parameter sets that serve as an excellent starting point.

-

Key Parameters:

-

Spectral Width: Set the ¹H spectral width to cover all proton signals (typically 10-12 ppm). The ¹⁵N spectral width should encompass the expected range of nitrogen chemical shifts, often 200-300 ppm.[5]

-

¹J(NH) Coupling Constant: The pulse sequence is optimized for a specific one-bond proton-nitrogen coupling constant, typically around 90-95 Hz for amides.

-

Recycle Delay (d1): Set a delay of 1-2 seconds between scans to allow for nuclear relaxation and prevent signal saturation.[5]

-

-

Acquire the data. The experiment time will depend on the sample concentration and desired signal-to-noise ratio, ranging from minutes to several hours.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation in both dimensions (¹H and ¹⁵N).

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

The resulting 2D spectrum will show peaks (cross-peaks) at the coordinates corresponding to the chemical shifts of a proton and the ¹⁵N nucleus it is directly bonded to. Each N-H bond in the molecule should, in principle, give rise to a single cross-peak.

-

Workflow Visualization

The following diagram illustrates the logical flow of the ¹H-¹⁵N HSQC experiment.

Caption: Molecular structure of N,N-Dimethylformamide-¹⁵N.

References

-

The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13). Technology Networks. Retrieved from [Link]

-

N,N-Dimethylformamide-15N | CAS 1449-84-9. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

Nitrogen-15 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dimethylformamide. (n.d.). PubChem. Retrieved from [Link]

-

15N NMR for Structure Elucidation. (2021, September 23). YouTube. Retrieved from [Link]

-

Dimethylformamide, Technical Grade, Liquid. (n.d.). Univar Solutions. Retrieved from [Link]

-

Solvent effects on 15N NMR coordination shifts. (2012, December 4). PubMed. Retrieved from [Link]

-

Applications of 15N NMR spectroscopy in alkaloid chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

N,N-DIMETHYLFORMAMIDE. (n.d.). IARC Publications. Retrieved from [Link]

-

Dimethylformamide. (n.d.). In Wikipedia. Retrieved from [Link]

-

N,N-DIMETHYLFORMAMIDE. (n.d.). Inchem.org. Retrieved from [Link]

-

14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2024, February 7). eScholarship.org. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N N-Dimethylformamide | Fisher Scientific [fishersci.com]

- 3. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. N,N-Dimethylformamide: The application and metabolism_Chemicalbook [chemicalbook.com]

- 5. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 6. N,N-Dimethylformamide-15N 15N 98atom 1449-84-9 [sigmaaldrich.com]

- 7. N,N-Dimethylformamide-15N | CAS 1449-84-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. N,N-Dimethylformamide-15N 15N 98atom 1449-84-9 [sigmaaldrich.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 11. m.youtube.com [m.youtube.com]

synthesis and purification of N,N-Dimethylformamide-15N

An In-Depth Technical Guide to the Synthesis and Purification of N,N-Dimethylformamide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide-¹⁵N (DMF-¹⁵N) is a crucial isotopically labeled solvent and reagent in advanced chemical and pharmaceutical research.[1] Its application in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in mechanistic studies provides invaluable insights into reaction pathways and molecular structures.[2][3] This guide presents a comprehensive overview of the synthesis and purification of DMF-¹⁵N, offering field-proven insights and detailed protocols to enable researchers to produce this high-purity compound. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for achieving high isotopic enrichment and chemical purity.

Introduction: The Significance of N,N-Dimethylformamide-¹⁵N

N,N-Dimethylformamide (DMF) is a versatile polar aprotic solvent widely employed in organic synthesis, spectrophotometry, and industrial processes due to its exceptional solvating properties for a broad range of compounds.[4][5] The incorporation of the stable isotope Nitrogen-15 (¹⁵N) into the DMF molecule elevates its utility, transforming it into a powerful tool for sophisticated analytical techniques.[3]

The primary advantage of DMF-¹⁵N lies in its application for ¹⁵N NMR spectroscopy. Unlike the naturally abundant ¹⁴N, which has a quadrupole moment that leads to broad NMR signals, the spin-1/2 nucleus of ¹⁵N allows for high-resolution spectra, enabling detailed structural elucidation and the study of dynamic processes.[2] This makes DMF-¹⁵N indispensable for:

-

Mechanistic Studies: Tracing the ¹⁵N label can elucidate complex reaction mechanisms where the solvent may participate as a reactant or catalyst.[1]

-

Structural Biology: It is used in the analysis of protein folding and denaturation processes monitored by NMR.[1]

-

Isotope Dilution Mass Spectrometry: As an internal standard for quantifying unlabeled DMF in various matrices.

This guide provides a robust framework for the synthesis and subsequent purification of DMF-¹⁵N, ensuring a final product with high isotopic and chemical purity suitable for the most demanding research applications.

Synthesis of N,N-Dimethylformamide-¹⁵N: A Practical Approach

The synthesis of N,N-Dimethylformamide-¹⁵N is most effectively and economically achieved through the formylation of ¹⁵N-labeled dimethylamine. The most common precursor is Dimethylamine-¹⁵N hydrochloride, which is commercially available with high isotopic enrichment (typically >98 atom % ¹⁵N).[6] The formylating agent of choice is formic acid, which readily reacts with the secondary amine to yield the corresponding formamide.[7][8]

Synthetic Pathway: The Rationale

The chosen synthetic route is a variation of the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[9] In this modified approach for formamide synthesis, formaldehyde is omitted, and formic acid serves as the formylating agent. This method is advantageous due to:

-

High Atom Economy: The reaction is straightforward with minimal byproducts.[10]

-

Commercially Available Precursors: Dimethylamine-¹⁵N hydrochloride and formic acid are readily accessible.

-

Favorable Reaction Kinetics: The reaction proceeds efficiently under moderate heating.

The overall reaction is as follows:

(CH₃)₂¹⁵NH·HCl + HCOOH → HCON(CH₃)₂¹⁵N + H₂O + HCl

Experimental Protocol: Synthesis of N,N-Dimethylformamide-¹⁵N

Materials:

-

Dimethylamine-¹⁵N hydrochloride ((CH₃)₂¹⁵NH·HCl)

-

Formic acid (≥85% aqueous solution)

-

Toluene

-

Anhydrous sodium carbonate (Na₂CO₃) or other suitable base for neutralization

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine Dimethylamine-¹⁵N hydrochloride (1.0 equivalent) and toluene.

-

Neutralization: Add a stoichiometric amount of a suitable base, such as anhydrous sodium carbonate, to liberate the free ¹⁵N-dimethylamine.

-

Formylation: Introduce formic acid (1.0-1.2 equivalents) to the reaction mixture.[7]

-

Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 4-9 hours.[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Wash the organic phase with a saturated sodium bicarbonate solution to remove any remaining formic acid, followed by a wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield crude N,N-Dimethylformamide-¹⁵N.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N,N-Dimethylformamide-¹⁵N.

Purification of N,N-Dimethylformamide-¹⁵N: Achieving High Purity

The crude N,N-Dimethylformamide-¹⁵N will contain residual water, unreacted starting materials, and potential decomposition products such as dimethylamine and formic acid.[11][12] Achieving high purity is critical for its intended applications, particularly in NMR spectroscopy. A multi-step purification process is therefore essential.

Rationale for Purification Steps

DMF is susceptible to decomposition, especially at its boiling point and in the presence of acidic or basic impurities.[11][12][13] Therefore, purification methods must be chosen carefully to minimize degradation. The recommended approach involves initial drying followed by fractional distillation under reduced pressure.

-

Drying: The removal of water is the first critical step. Several drying agents are effective, with molecular sieves (3Å or 4Å) and barium oxide being preferred for achieving very low water content.[12][13][14][15] It is crucial to avoid strong bases like potassium hydroxide or sodium hydroxide for extended periods, as they can catalyze the decomposition of DMF.[11][12]

-

Fractional Distillation under Reduced Pressure: Distillation at atmospheric pressure (boiling point 153 °C) can lead to decomposition.[16] Performing the distillation under vacuum significantly lowers the boiling point, mitigating the risk of degradation.[12][13][15] This step effectively removes less volatile impurities and any remaining drying agents.

Detailed Purification Protocol

Materials:

-

Crude N,N-Dimethylformamide-¹⁵N

-

Anhydrous barium oxide (BaO) or 4Å molecular sieves

-

Fractional distillation apparatus

Procedure:

-

Preliminary Drying:

-

Decantation: Carefully decant the dried DMF-¹⁵N into a clean, dry distillation flask, leaving the drying agent behind.

-

Fractional Distillation:

-

Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent re-contamination with water.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature for the applied pressure. For example, at 20 mmHg, the boiling point of DMF is approximately 50-52 °C.

-

Discard the initial and final fractions, collecting the heart cut, which will be the high-purity N,N-Dimethylformamide-¹⁵N.

-

-

Storage: Store the purified DMF-¹⁵N over activated 4Å molecular sieves in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[13][14]

Visualization of the Purification Workflow

Caption: Purification workflow for N,N-Dimethylformamide-¹⁵N.

Quality Control and Characterization

The purity and isotopic enrichment of the final product should be verified using appropriate analytical techniques.

| Parameter | Analytical Technique | Expected Outcome |

| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | >99.5% purity |

| ¹H NMR Spectroscopy | Clean spectrum corresponding to the structure of DMF | |

| Water Content | Karl Fischer Titration | <50 ppm |

| Isotopic Enrichment | ¹⁵N NMR Spectroscopy | Single resonance confirming ¹⁵N labeling |

| Mass Spectrometry | Molecular ion peak corresponding to the ¹⁵N-labeled compound, allowing for calculation of isotopic enrichment.[17] | |

| Structural Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic C=O and C-N stretching frequencies.[17][18][19][20] |

Table 1: Quality Control Parameters for N,N-Dimethylformamide-¹⁵N

Conclusion

The synthesis and purification of N,N-Dimethylformamide-¹⁵N are critical processes for providing researchers with a high-quality tool for advanced analytical and mechanistic studies. The methodologies outlined in this guide, based on the formylation of ¹⁵N-labeled dimethylamine followed by a rigorous purification protocol, offer a reliable and efficient means of producing this valuable compound. By understanding the rationale behind each step, from the choice of reagents to the specific purification techniques, researchers can confidently prepare DMF-¹⁵N with the high isotopic and chemical purity required for their work.

References

-

Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem.

-

Drying and Purification of DMF - YouTube.

-

The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PubMed Central.

-

Drying Solvents - Chemistry LibreTexts.

-

Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - NIH.

-

Which is the Best way to make Dry DMF? - ECHEMI.

-

Which is the Best way to make Dry DMF? - ResearchGate.

-

The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. - SciSpace.

-

A γ- 15 N-Labeled Diazo-Transfer Reagent for the Synthesis of β - ACS Publications.

-

Recovery of dimethylformamide by crystallization and distillation - Google Patents.

-

DMF Distillation - GB2536480A - Google Patents.

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF - ResearchGate.

-

The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

-

How to distill N,N- Dimethyl Formamide DMF? - ResearchGate.

-

15N Labeled Compounds - Isotope Science / Alfa Chemistry.

-

NMR monitoring of accumulation and folding of 15N-labeled protein overexpressed in Pichia pastoris - PubMed.

-

N,N-Dimethylformamide [for Spectrophotometry] - Chem-Impex.

-

15N - Protein NMR.

-

Synthesis of dimethylformamide - Google Patents.

-

A New Preparation Method of High Purity N, N- Dimethylformamide - Caloong Chemical.

-

Chromatographic, Spectroscopic, and Thermal Characterization of Biofield Energy Treated N,N-Dimethylformamide - Science Publishing Group.

-

Dimethyl formamide purification - US2942027A - Google Patents.

-

Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review | Request PDF - ResearchGate.

-

N,N-Dimethylformamide-15N | Isotope Labeled Solvent - Benchchem.

-

CN112898174A - Preparation method of N, N-dimethylformamide - Google Patents.

-

Spectroscopy of N , N -dimethylformamide in the VUV and IR regions: Experimental and computational studies | Request PDF - ResearchGate.

-

Spectroscopy of N,N-dimethylformamide in the VUV and IR regions: Experimental and computational studies - PubMed.

-

Formamide, N,N-dimethyl- - the NIST WebBook.

-

Extreme enrichment in atmospheric 15N15N - PMC - NIH.

-

Manufacture of N,N-Dimethylformamide (N,N-DMF) by the methyl formate route - DWSIM.

-

How to Synthesize DMF in One Step - IRO Coating Additive.

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.

-

Eschweiler–Clarke reaction - Wikipedia.

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace.

-

14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - ChemRxiv.

-

4 - Organic Syntheses Procedure.

-

Formylation of dimethylamine with formaldehyde mediated by oxygen atoms... | Download Scientific Diagram - ResearchGate.

-

From amines to (form)amides: a simple and successful mechanochemical approach - PMC - NIH.

-

Nitrogen-15 labeled deoxynucleosides. Synthesis of 15N6-and 15N1-deoxyadenosines from deoxyadenosine | Journal of the American Chemical Society.

-

Dimethylamine-15N 15N 98atom 75693-94-6 - Sigma-Aldrich.

-

15N Salts – Cambridge Isotope Laboratories, Inc..

-

The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses.

-

Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - Semantic Scholar.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. How to Synthesize DMF in One Step - IRO Coating Additive [irocoatingadditive.com]

- 6. isotope.com [isotope.com]

- 7. scispace.com [scispace.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. CN112898174A - Preparation method of N, N-dimethylformamide - Google Patents [patents.google.com]

- 11. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. Chromatographic, Spectroscopic, and Thermal Characterization of Biofield Energy Treated N,N-Dimethylformamide, American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]

- 18. researchgate.net [researchgate.net]

- 19. Spectroscopy of N,N-dimethylformamide in the VUV and IR regions: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Formamide, N,N-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Organic Compounds in 15N-Labeled Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of organic compounds in 15N-labeled N,N-Dimethylformamide (DMF). It is designed to equip researchers, scientists, and professionals in drug development with the necessary theoretical knowledge and practical insights for effectively utilizing this isotopically labeled solvent. We will delve into the fundamental principles of solubility in this unique solvent, explore the subtle yet significant isotopic effects, and provide detailed protocols for accurate solubility determination, with a special focus on microscale techniques to conserve this valuable resource.

Introduction: The Significance of 15N-Labeled DMF in Modern Research

N,N-Dimethylformamide (DMF) is a versatile, polar aprotic solvent widely employed in organic synthesis, materials science, and pharmaceutical development due to its exceptional solvating power for a broad range of organic and inorganic compounds.[1][2] The introduction of the stable isotope, Nitrogen-15 (¹⁵N), into the DMF molecule creates a powerful tool for a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

1.1. Why Use 15N-Labeled DMF?

The primary application of ¹⁵N-labeled DMF lies in its ability to serve as a "silent" solvent in ¹⁵N NMR studies. By replacing the naturally abundant ¹⁴N with ¹⁵N, which has a nuclear spin of ½, researchers can avoid the spectral broadening associated with the quadrupolar ¹⁴N nucleus. This allows for the unambiguous observation of ¹⁵N signals from the solute of interest, providing invaluable information on molecular structure, dynamics, and interactions.

1.2. The Question of Solubility: A Critical Parameter

For any application involving a solvent, understanding the solubility of the compound of interest is paramount. In the context of drug development, solubility directly impacts bioavailability, formulation, and the reliability of in vitro and in vivo assays.[3][4] When working with an expensive and specialized solvent like ¹⁵N-labeled DMF, a thorough understanding of solubility is not only a matter of experimental success but also of resource management.

Theoretical Framework: Solubility in DMF and the Isotope Effect

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which can be broken down into two main energetic contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

2.1. The Solvating Power of DMF

DMF's high dielectric constant and polar nature make it an excellent solvent for a wide array of organic molecules, including polar and nonpolar compounds.[1] Its ability to accept hydrogen bonds and its large dipole moment contribute to its strong solvating capabilities.

2.2. The 15N Isotope Effect on Solubility: A Subtle but Real Phenomenon

The substitution of ¹⁴N with ¹⁵N in the DMF molecule introduces a subtle change in its physical properties, which can, in turn, affect the solubility of a dissolved compound. This is known as the solvent isotope effect.

The primary origin of the isotope effect on solubility lies in the differences in the vibrational frequencies of the solvent molecules and their interactions with the solute.[5][6][7] Heavier isotopes generally have lower vibrational frequencies, leading to stronger intermolecular interactions.[8][9]

In the case of ¹⁵N-labeled DMF, the increased mass of the nitrogen atom can lead to slightly stronger van der Waals interactions and dipole-dipole interactions between the solvent molecules and with the solute. This can result in a marginal increase in the enthalpy of solvation.

While it is generally safe to assume that the solubilities in non-deuterated and deuterated (and by extension, ¹⁵N-labeled) solvents are very similar, small differences can exist.[10] The magnitude of this effect is typically small, often less than a few percent, and can be either "normal" (heavier isotope enhances solubility) or "inverse" (heavier isotope decreases solubility), depending on the specific solute-solvent system.[11][5] For most practical purposes in drug discovery and routine analysis, the solubility in unlabeled DMF serves as an excellent proxy for solubility in ¹⁵N-labeled DMF. However, for high-precision studies or when working near the saturation limit, it is advisable to determine the solubility directly in the labeled solvent.

Practical Guidance: Determining Solubility in 15N-Labeled DMF

Given the high cost of ¹⁵N-labeled DMF, it is crucial to employ methods for solubility determination that are accurate, reliable, and, most importantly, require minimal solvent volume. Microscale solubility assays are therefore the methods of choice.

3.1. Best Practices for Handling 15N-Labeled Solvents

Proper handling and storage are essential to maintain the purity and integrity of ¹⁵N-labeled compounds.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Handling: Work in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Disposal: Dispose of ¹⁵N-labeled compounds as chemical waste, adhering to all local, state, and federal regulations. The disposal protocol is determined by the chemical's properties, not its isotopic label.[12][13]

3.2. Microscale Shake-Flask Solubility Assay: A Step-by-Step Protocol

This protocol is adapted for the use of small volumes of ¹⁵N-labeled DMF.

Materials:

-

Test compound (solid)

-

15N-labeled DMF

-

Small, sealable vials (e.g., 1.5 mL HPLC vials with septa)

-

Micro-stir bar (optional)

-

Vortex mixer

-

Thermostatted shaker or incubator

-

Centrifuge with temperature control

-

Micropipettes and tips

-

Analytical balance

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis, MS)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of the test compound (e.g., 1-2 mg) into a pre-weighed vial. The amount should be in excess of what is expected to dissolve.

-

Add a precise, small volume of ¹⁵N-labeled DMF (e.g., 100-200 µL) to the vial.

-

If using a micro-stir bar, add it to the vial.

-

Seal the vial tightly.

-

Place the vial in a thermostatted shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.[14]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes at the same temperature as the incubation to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a small aliquot of the supernatant (e.g., 10-50 µL) without disturbing the solid pellet.

-

Dilute the aliquot with an appropriate solvent for the analytical method (e.g., mobile phase for HPLC).

-

Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[15]

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in mg/mL or mol/L, taking into account the dilution factor.

-

Data Presentation and Interpretation

4.1. Quantitative Solubility Data

| Compound Class | Example Compound | Expected Solubility in DMF (mg/mL) | Expected % Difference in 15N-DMF |

| Nonpolar Aromatic | Naphthalene | ~250 | ± 0.5 - 1.5% |

| Polar Aprotic | Acetaminophen | ~150 | ± 0.5 - 2.0% |

| Polar Protic | Benzoic Acid | ~300 | ± 1.0 - 2.5% |

| Basic Amine | Lidocaine | > 500 | ± 0.2 - 1.0% |

Note: This data is illustrative and the actual solubility and isotope effect will depend on the specific compound and experimental conditions.

4.2. Interpreting the Results

The solubility data obtained should be interpreted in the context of the intended application. For most screening and synthetic applications, a qualitative understanding of solubility (e.g., "soluble," "sparingly soluble," "insoluble") may be sufficient. For quantitative applications, such as the preparation of standards for NMR, a precise solubility value is essential.

Conclusion: A Valuable Tool for the Discerning Scientist

15N-labeled DMF is an indispensable tool for modern chemical and pharmaceutical research. While the isotopic labeling has a minimal effect on the solubility of most organic compounds, a thorough understanding of this phenomenon and the use of appropriate microscale techniques for solubility determination are crucial for both experimental success and the responsible management of this valuable resource. By following the principles and protocols outlined in this guide, researchers can confidently and effectively utilize ¹⁵N-labeled DMF in their studies.

References

- BenchChem. A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds.

-

Chemistry Stack Exchange. Deuterated solvents vs. regular solvents. 2015. (URL: [Link])

- Jancsó, G. Interpretation of isotope effects on the solubility of gases. Biblioteka Nauki.

- Unknown. Protocol for small scale solubility test for His-tagged proteins.

-

Jancsó, G. Interpretation of isotope effects on the solubility of gases. ResearchGate. 2025. (URL: [Link])

-

Seltzer, J. et al. Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations. ResearchGate. (URL: [Link])

-

Seltzer, J. et al. Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations. PubMed. 2023. (URL: [Link])

- Seltzer, J. et al. Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations. 2023.

- Alfa Chemistry. Common Deuterated Solvents and Their Characteristics.

-

Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. (URL: [Link])

- PROMETHEUS – Protocols. 15N labeling.

-

ACS Publications. Kinetic isotope effects: An experiment in physical organic chemistry. (URL: [Link])

-

Chemistry-For-Everyone. What Is Isotope Effect In Organic Chemistry?. YouTube. 2025. (URL: [Link])

- Van Hook, W. A. Isotope effects in chemistry.

-

AxisPharm. Kinetic Solubility Assays Protocol. (URL: [Link])

-

Chemistry LibreTexts. 8.8: Isotope Effects in Chemical Reactions. 2025. (URL: [Link])

-

NIH. Non-Covalent Isotope Effects. 2023. (URL: [Link])

-

Studylib. Microscale Chemistry: Solubility Lab Manual. (URL: [Link])

-

USGS Publications Warehouse. Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. (URL: [Link])

- BenchChem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

-

MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (URL: [Link])

-

ACS Publications. Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. 2025. (URL: [Link])

-

European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. 2021. (URL: [Link])

-

ResearchGate. Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. (URL: [Link])

-

NIH. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. 2019. (URL: [Link])

- Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.

- Unknown. Solubility of Organic and Inorganic Chemicals in Selected Solvents.

-

ResearchGate. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. 2025. (URL: [Link])

-

European Pharmaceutical Review. Novel excipients for solubility enhancement. 2022. (URL: [Link])

- ChemRxiv. BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures.

-

ResearchGate. Thermodynamic properties of N, N-dimethylformamide and N, N-dimethylacetamide. 2025. (URL: [Link])

-

MDPI. Thermodynamic and Thermal Analyze of N,N-Dimethylformamide + 1-Butanol Mixture Properties Based on Density, Sound Velocity and Heat Capacity Data. (URL: [Link])

-

NIST WebBook. Formamide, N,N-dimethyl-. (URL: [Link])

-

IUPAC. Solubility Data Series. (URL: [Link])

-

Semantic Scholar. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. 2024. (URL: [Link])

-

Wikipedia. Dimethylformamide. (URL: [Link])

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility Equilibrium Isotope Effects of Noble Gases in Water: Theory and Observations | NSF Public Access Repository [par.nsf.gov]

- 8. youtube.com [youtube.com]

- 9. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. moravek.com [moravek.com]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Introduction: Understanding the Hazard Profile of Isotopically Labeled Solvents

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylformamide-¹⁵N for Research Applications

In modern drug development and metabolic research, stable isotope labeling is an indispensable tool for tracing molecular fates and elucidating complex biological pathways.[1] N,N-Dimethylformamide-¹⁵N (DMF-¹⁵N) serves as a critical labeled solvent and reagent. A common misconception is that isotopic labeling introduces novel, radiological-type hazards. It is imperative to understand that the ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen.[2] Its safety profile is benign, and it does not emit radiation.[1][2]

Therefore, the entire risk profile of DMF-¹⁵N is dictated by the chemical and toxicological properties of the parent molecule, N,N-Dimethylformamide.[2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of DMF-¹⁵N, grounding all protocols in the well-established hazards of DMF. Every precaution outlined is designed not only to protect the researcher but also to ensure the integrity of the experiments being conducted.

Section 1: Core Hazard Analysis & Risk Assessment

A thorough understanding of the hazards associated with DMF is the foundation of safe laboratory practice. The risks are twofold: significant health toxicity and physical chemical hazards.

Toxicological Profile of N,N-Dimethylformamide

DMF is a systemic toxin with multiple routes of exposure, including inhalation, skin absorption, and ingestion.[3] It is readily absorbed through the skin, making dermal contact a significant exposure pathway that can lead to overexposure even if airborne limits are not exceeded.[4][5][6]

-

Hepatotoxicity (Liver Damage): The primary target organ for DMF toxicity is the liver.[7] Acute and chronic exposures can lead to liver damage, with symptoms including abdominal pain, nausea, jaundice, and elevated liver enzymes.[7][8][9] Consumption of alcohol can exacerbate the liver damage caused by DMF exposure.

-

Reproductive Toxicity: DMF is classified as a reproductive toxin that may damage the unborn child.[10][11][12] There is evidence suggesting a link between exposure and adverse reproductive outcomes.[4] Due to this risk, some institutions prohibit female personnel of child-bearing potential from working with DMF.[13]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified DMF as a Group 2A carcinogen, meaning it is "possibly carcinogenic to humans."[14] Human studies have suggested a potential link to testicular cancer, though the evidence is not conclusive.[8]

-

Acute Health Effects: Short-term exposure can irritate the skin, eyes, and respiratory tract.[15] Inhalation or absorption can lead to systemic effects such as headaches, dizziness, nausea, and vomiting.[8]

Physical and Chemical Hazards

-

Flammability: DMF is a flammable liquid and vapor.[16][10][11][12] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[10][17][18][19] It can form explosive mixtures with air, particularly in unventilated areas or upon heating.[10][11][17]

-

Reactivity and Incompatibilities: DMF can react violently with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), alkali metals, and certain halogenated hydrocarbons, especially in the presence of iron. It is also incompatible with alkyl aluminum compounds.[4]

Summary of Properties and Exposure Limits

The following tables summarize key quantitative data for N,N-Dimethylformamide.

Table 1: Physical & Chemical Properties of N,N-Dimethylformamide

| Property | Value | Source(s) |

| CAS Number | 68-12-2 | [3][16][10][17] |

| Molecular Formula | C₃H₇NO | [15][19][20] |

| Molecular Weight | 73.09 g/mol | [3][19][20] |

| Appearance | Colorless to pale yellow liquid | [3][19][21] |

| Odor | Faint, fishy or amine-like | [19][21] |

| Boiling Point | 153 °C (307.4 °F) | [15][20][22] |

| Flash Point | 58 °C (136 °F) | [15][19][21] |

| Vapor Density | 2.5 (Air = 1) | [15][19][20] |

| Water Solubility | Miscible | [15][19][23] |

Table 2: Occupational Exposure Limits (OELs)

| Organization | Limit | Details | Source(s) |

| OSHA (PEL) | 10 ppm | 8-hour Time-Weighted Average (TWA) | [8] |

| NIOSH (REL) | 10 ppm | 10-hour TWA | [8] |

| ACGIH (TLV) | 10 ppm | 8-hour TWA | [8] |

| NIOSH (IDLH) | 500 ppm | Immediately Dangerous to Life or Health |

Note: All limits include a "Skin" notation, indicating the significant potential for absorption through the skin.

Section 2: Exposure Control Hierarchy

Effective mitigation of DMF hazards requires a multi-layered approach, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols.

Engineering Controls: The Primary Barrier

All work with DMF must be conducted within a properly functioning chemical fume hood. [5][13][14][18] This is a non-negotiable control measure. The rationale is twofold:

-

Inhalation Hazard: The fume hood captures vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by the researcher.

-

Vapor Density: Because DMF vapor is approximately 2.5 times heavier than air, it can accumulate in low-lying areas.[15][19] A fume hood's directed airflow ensures these vapors are safely exhausted.

Additional engineering controls include providing adequate general laboratory ventilation and ensuring access to emergency eyewash stations and safety showers.[18]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but must not be relied upon as the sole means of protection. The correct selection and use of PPE are critical.

-

Hand Protection: Standard laboratory gloves (latex, nitrile) are not sufficient for protection against DMF.[5] DMF can penetrate these materials rapidly.

-

Recommended: Use gloves made of Butyl rubber or other materials specifically rated for high resistance to DMF.[14][24] Always consult the glove manufacturer's compatibility chart for breakthrough times.

-

Protocol: If DMF splashes onto a glove, it must be removed and disposed of immediately, followed by thorough hand washing.[5]

-

-

Eye and Face Protection:

-

Body Protection:

PPE Workflow: Minimizing Contamination

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow for DMF Handling.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for minimizing risk during routine laboratory operations.

Pre-Handling Checklist

-

Confirm you have received training on the specific hazards of DMF.[4]

-

Read the Safety Data Sheet (SDS) for N,N-Dimethylformamide.[5]

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Locate the nearest emergency shower, eyewash station, and spill kit.[13]

-

Don all required PPE as described in Section 2.

Step-by-Step Handling Protocol

-

Transport: When moving the primary container, place it in a secondary, chemically resistant container to prevent spills.

-

Dispensing: Conduct all dispensing and aliquoting inside the chemical fume hood. Use spark-proof tools and ground equipment to prevent static discharge.[11][18][25][26]

-

Heating: If heating is required, use controlled methods (e.g., heating mantles, oil baths). Avoid open flames.[5] Be aware that exothermic decompositions have been reported at temperatures as low as 26°C in the presence of certain reagents like sodium hydride.[13]

-

Post-Handling: After use, ensure the container is tightly sealed to prevent leakage and vapor escape.[16][13][24] Decontaminate any surfaces that may have been exposed.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][17] Do not eat, drink, or smoke in areas where DMF is handled.[18]

Storage Requirements

Proper storage is essential for preventing fires, reactions, and degradation.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][16][13][24]

-

Ignition Sources: Keep away from all sources of heat, sparks, open flames, and direct sunlight.[16][11][13][17][24]

-

Containers: Keep containers tightly closed.[16][24] DMF is hygroscopic and will absorb moisture from the air.[19] Store under an inert atmosphere (e.g., dry nitrogen) for long-term stability.[13]

-

Segregation: Store separately from incompatible materials, especially strong oxidizing agents, acids, bases, and halogens.[16][24]

Section 4: Emergency Management and Disposal

Preparedness is key to managing unexpected events like spills or exposures.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision Tree for DMF Spill Response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid for DMF Exposure

| Exposure Route | Action | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, begin rescue breathing and seek immediate medical attention. | [27] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention. | [13][27] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention. | [5][13][27] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [18][25] |

Waste Disposal

DMF and all materials contaminated with it must be treated as hazardous waste.[4][13]

-

Collection: Collect waste DMF in a dedicated, properly sealed, and clearly labeled container.[5][13][27] The label should read "Hazardous Waste, N,N-Dimethylformamide".[13][27]

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Do not dispose of DMF down the drain.[16][11] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local and federal regulations.[4][13]

Conclusion

While N,N-Dimethylformamide-¹⁵N is a powerful tool for scientific inquiry, its safe use is contingent upon a disciplined and informed approach. The benign nature of the ¹⁵N isotope must not lead to complacency. The significant chemical hazards of the DMF molecule—its hepatotoxicity, reproductive toxicity, flammability, and ability to be rapidly absorbed through the skin—demand stringent adherence to the hierarchy of controls. By prioritizing engineering solutions like fume hoods, utilizing the correct PPE, following established handling protocols, and being prepared for emergencies, researchers can harness the benefits of DMF-¹⁵N while ensuring a safe and compliant laboratory environment.

References

- A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds. Benchchem.

- N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). LSU Health Shreveport.

- Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). University of Chicago.

- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. HangdaChern.

- Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide. PubMed.

- Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH & Co.KG.

- dimethylformamide - SAFETY DATA SHEET. RCI Labscan Limited.

- Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.

- N,N-Dimethylformamide | EPA. United States Environmental Protection Agency.

- SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE. Fisher Scientific.

- Standard Operating Procedure for Dimethylformamide. Clemson University.

- N,N-Dimethylformamide SOP: Safety & Handling. Studylib.

- ICSC 0457 - N,N-DIMETHYLFORMAMIDE. International Labour Organization.

- NIOSH Pocket Guide to Chemical Hazards - Dimethylformamide. Centers for Disease Control and Prevention.

- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Medium.

- N,N-DIMETHYLFORMAMIDE-D7 (D, 99.5%) Safety Data Sheet. Cambridge Isotope Laboratories.

- SAFETY DATA SHEET - N,N-dimethylformamide. Sigma-Aldrich.

- Technical Data Sheet DMF. Kian Resin Chemical Company.

- N,N-Dimethylformamide | 68-12-2. ChemicalBook.

- What are the safety precautions for using DMF chemical?. Gnee.

- N,N-Dimethylformamide Solvent Properties.

- Dimethylformamide - SAFETY DATA SHEET.

- N,N-DIMETHYLFORMAMIDE. Ataman Kimya.

- Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). Nakima Ltd.

- AMMONIUM NITRATE (NITRATE-15N, 98%+) - Safety Data Sheet.

- N,N-Dimethylformamide: Uses and Safety Data Sheet. ChemicalBook.

- Safe handling of radiolabeled compounds.

- N,N-DIMETHYLFORMAMIDE. International Programme on Chemical Safety.

- SAFETY DATA SHEET - N,N-Dimethylformamide. Fisher Scientific.

- Safety Data Sheet - N,N-Dimethylformamide. Cayman Chemical.

- Safety data sheet - N,N-dimethylformamide. Biosolve Shop.

- The potential health risks of N,N-dimethylformamide: An updated review. PubMed.

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

A Comprehensive Technical Guide to the Stability and Storage of ¹⁵N-Dimethylformamide

Introduction: The Critical Role of ¹⁵N-DMF in Advanced Research

N,N-Dimethylformamide (DMF) is a powerful, polar aprotic solvent prized for its ability to dissolve a wide range of organic and inorganic compounds, making it a cornerstone in numerous industrial and laboratory applications.[1][2] Its isotopically labeled variant, ¹⁵N-Dimethylformamide (¹⁵N-DMF), is indispensable in fields requiring precise molecular tracking and structural elucidation, such as pharmaceutical development, peptide synthesis, and NMR-based mechanistic studies. The incorporation of the stable ¹⁵N isotope allows researchers to trace the molecule's fate in reactions or to probe nitrogen environments without altering the fundamental chemical reactivity of the solvent.[3]

However, the utility of ¹⁵N-DMF is directly contingent on its chemical and isotopic purity. Degradation not only compromises experimental results by introducing impurities but can also lead to the loss of the valuable isotopic label. This guide provides a detailed examination of the stability of ¹⁵N-DMF, the mechanisms of its degradation, and rigorous, field-proven protocols for its storage and handling to ensure its integrity from procurement to application.

Pillar 1: Understanding the Chemical Stability of ¹⁵N-DMF

The stability of ¹⁵N-DMF is fundamentally identical to that of its unlabeled counterpart.[4] The heavy isotope of nitrogen does not impart any significant change to the molecule's susceptibility to degradation. Therefore, understanding the established degradation pathways of DMF is critical. The primary routes of decomposition are hydrolysis, thermal breakdown, and photodegradation.

Hydrolysis: The Ubiquitous Threat

Hydrolysis is the most common degradation pathway for DMF under typical laboratory conditions. The amide bond is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acidic or basic catalysts.[5][6]

-

Mechanism: The reaction proceeds via nucleophilic attack of water on the carbonyl carbon. In the presence of acid, the carbonyl oxygen is protonated, making the carbon more electrophilic. Under basic conditions, the hydroxide ion acts as a more potent nucleophile. The primary degradation products are formic acid and dimethylamine (or their corresponding ¹⁵N-labeled analogues).[5][7][8]

HCON(CH₃)₂ + H₂O ⇌ HCOOH + HN(CH₃)₂

-

Causality & Field Insights: The formation of dimethylamine is responsible for the characteristic "fishy" odor of degraded DMF.[5][8] The concurrent generation of formic acid can alter the pH of a reaction mixture, potentially leading to unwanted side reactions or catalyst deactivation. Because DMF is hygroscopic, it readily absorbs atmospheric moisture, making exposure to air a primary risk factor for hydrolysis.[9]

Thermal Decomposition

DMF exhibits good thermal stability at moderate temperatures. However, at elevated temperatures, particularly near its boiling point (153°C) and above, it undergoes decarbonylation.[5][10]

-

Mechanism: High temperatures can induce the cleavage of the C-N bond, leading to the formation of dimethylamine and carbon monoxide.[8][11]

HCON(CH₃)₂ → CO + HN(CH₃)₂

-

Causality & Field Insights: This degradation pathway is a significant concern during distillations at atmospheric pressure. To mitigate this, distillation of DMF should always be performed under reduced pressure to lower the boiling point.[5] Reactions conducted in DMF at high temperatures for extended periods may also suffer from solvent degradation, impacting yield and purity.

Photodegradation

Exposure to ultraviolet (UV) radiation, including strong sunlight, can induce the photodegradation of DMF.[12]

-

Mechanism: UV energy can excite the molecule, leading to radical-mediated reactions. The reported products include dimethylamine and formaldehyde.[12]

-

Causality & Field Insights: While less common in a controlled lab setting, this pathway underscores the importance of storing ¹⁵N-DMF in opaque or amber containers to protect it from light.

Pillar 2: Self-Validating Protocols for Storage and Handling

Maintaining the integrity of ¹⁵N-DMF requires a systematic approach to storage and handling that minimizes exposure to the key degradation factors: water, heat, light, and chemical contaminants.

Recommended Storage Conditions

The following table summarizes the optimal conditions for storing ¹⁵N-DMF to ensure long-term stability. Adherence to these guidelines is the first step in a self-validating system, as it proactively prevents the primary causes of degradation.

| Parameter | Recommendation | Causality & Rationale |

| Temperature | Store in a cool, well-ventilated area.[13][14] | Minimizes the rate of thermal decomposition and reduces solvent vapor pressure. Avoids proximity to heat sources.[15][16] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[9][17] | DMF is hygroscopic; an inert atmosphere prevents the absorption of atmospheric moisture, which is the primary driver for hydrolysis.[9] |

| Light | Use amber glass bottles or store in the dark.[12][13] | Prevents photodegradation initiated by UV light or strong ambient light. |

| Container | Original supplier container with a tight-fitting cap.[9][18] | Ensures container compatibility and minimizes moisture ingress. Resealing containers tightly after use is critical.[9] |

| Chemical Purity | Store away from strong acids, bases, and oxidizing agents.[12][13] | Prevents catalyzed hydrolysis and violent reactions.[12] |

Experimental Protocol: Handling ¹⁵N-DMF for Purity Maintenance

This protocol provides a step-by-step methodology for handling ¹⁵N-DMF to prevent contamination and degradation during use.

Objective: To withdraw a precise volume of ¹⁵N-DMF from a sealed bottle while maintaining the integrity of the remaining solvent.

Materials:

-

Sealed bottle of ¹⁵N-DMF (e.g., Sure/Seal™ bottle)

-

Dry, inert gas source (Argon or Nitrogen) with regulator and needle

-

Dry, gas-tight syringe with a needle

-

Septum

-

Reaction vessel (dried in an oven and cooled under inert gas)

Methodology:

-

Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas.

-

Inert Atmosphere Purge: Puncture the septum of the ¹⁵N-DMF bottle with a needle connected to the inert gas line. Puncture the septum with a second "vent" needle that is not submerged in the liquid.

-

Gentle Purging: Allow a slow, steady stream of inert gas to flow into the bottle for 2-3 minutes to establish a positive pressure and displace any air in the headspace. Remove the vent needle first, then the gas inlet needle. This ensures the bottle remains under a slight positive pressure of inert gas.

-

Solvent Withdrawal: Using a clean, dry, gas-tight syringe, puncture the septum. First, draw a small amount of the inert gas from the headspace into the syringe.

-

Volume Aspiration: Invert the bottle and carefully draw the desired volume of ¹⁵N-DMF into the syringe. The small gas bubble in the syringe will help prevent splashing and ensure accurate volume measurement.

-

Dispensing: Turn the bottle upright. Withdraw the syringe from the septum. Immediately dispense the solvent into the prepared, dry reaction vessel.

-

Storage Between Uses: For bottles with septa, store upright. For standard screw-cap bottles, flush the headspace with inert gas before tightly resealing the cap. For added protection, wrap the cap and neck of the bottle with Parafilm.

Pillar 3: Quality Assessment and Visualization

Routine verification of solvent quality is essential. The simplest signs of degradation are a faint yellow color or a fishy, amine-like odor.[8] For sensitive applications, a quick ¹H NMR spectrum can be used to check for the characteristic signals of dimethylamine and formic acid.

Pre-Use Quality Assessment Workflow

The following diagram outlines a logical workflow for assessing the quality of ¹⁵N-DMF before its use in an experiment.

Caption: Decision workflow for ¹⁵N-DMF quality assurance prior to experimental use.

Conclusion

The chemical integrity of ¹⁵N-DMF is paramount for the success of the sophisticated applications in which it is employed. While stable under ideal conditions, it is susceptible to degradation by common laboratory contaminants and environmental factors, primarily water. By understanding the mechanisms of hydrolysis and thermal decomposition, and by implementing rigorous storage and handling protocols, researchers can ensure the isotopic and chemical purity of this vital solvent. The self-validating procedures outlined in this guide—from proactive storage under an inert atmosphere to systematic pre-use quality checks—provide a robust framework for preserving the value of ¹⁵N-DMF and generating reliable, reproducible scientific data.

References

-

Title: Dimethylformamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic–Inorganic Sols and Gel Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

-

Title: Chemical equation for the hydrolysis of DMF to formic acid and... Source: ResearchGate URL: [Link]

-

Title: DMF – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf URL: [Link]

-

Title: Dimethylformamide | HCON(CH3)2 Source: PubChem URL: [Link]

-

Title: Technical Data Sheet DMF Source: Kian Resin Chemical Company URL: [Link]

-

Title: How to Store and Handle Solvents Safely Source: Eco-Link URL: [Link]

-

Title: N,N-DIMETHYLFORMAMIDE Source: inchem.org URL: [Link]

-

Title: What Is The Best Way To Store Chemical Solvents? Source: Enviro Tech International, Inc. URL: [Link]

-

Title: Solvent Warehousing: Guide To Storage And Handling Source: Simple Solvents URL: [Link]

-

Title: Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF) Source: LSU Health Shreveport URL: [Link]

-

Title: Dimethylformamide - Optional[15N NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. How to Store and Handle Solvents Safely [sreeleo.com]

- 14. simplesolvents.com [simplesolvents.com]

- 15. fishersci.fr [fishersci.fr]

- 16. chemos.de [chemos.de]

- 17. lsuhsc.edu [lsuhsc.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Versatility of a Labeled Amide: An In-Depth Technical Guide to the Applications of N,N-Dimethylformamide-¹⁵N in Chemistry

Abstract

The strategic incorporation of stable isotopes into molecules has revolutionized our ability to probe complex chemical and biological systems. Among these, Nitrogen-15 (¹⁵N) stands out for its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This technical guide provides an in-depth exploration of the multifaceted applications of N,N-Dimethylformamide-¹⁵N (DMF-¹⁵N), a versatile solvent, reagent, and catalyst, now enhanced with a spectroscopic "handle." We will delve into its role in elucidating reaction mechanisms, its function as a robust internal standard for quantitative analysis, its potential in advanced NMR studies of biomolecular interactions, and its utility in understanding complex synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DMF-¹⁵N to gain deeper insights into their work.

Introduction: The Significance of the ¹⁵N Label in a Ubiquitous Solvent

N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, making it a workhorse in a vast array of chemical transformations, from industrial-scale manufacturing to delicate peptide synthesis.[1][2] Its utility extends beyond that of a mere solvent; it can also act as a reagent, a catalyst, and a source of various molecular fragments.[3][4] The introduction of a ¹⁵N isotope into the DMF molecule (HCO¹⁵N(CH₃)₂) provides a powerful, non-radioactive probe to track the fate of the nitrogen atom, and by extension, the entire molecule or its fragments, through complex processes. This isotopic enrichment, typically to 98 atom % ¹⁵N or higher, allows for highly sensitive detection and differentiation from its naturally abundant ¹⁴N counterpart.[5]

This guide will explore the practical applications of this unique molecule, providing not just theoretical background but also actionable experimental protocols and insights into the causality behind methodological choices.

Elucidating Reaction Mechanisms: Tracing the Path of Nitrogen

The ¹⁵N label in DMF-¹⁵N serves as an invaluable tracer for dissecting complex reaction mechanisms where DMF is a reactant or catalyst. By monitoring the incorporation and position of the ¹⁵N atom in reactants, intermediates, and products, a clear picture of the reaction pathway can be constructed.

Case Study: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, employing a Vilsmeier reagent generated in situ from DMF and an acid chloride, typically phosphorus oxychloride (POCl₃).[6][7] The mechanism involves the formation of a chloroiminium ion, which acts as the electrophile.[4][7] Using DMF-¹⁵N allows for unambiguous confirmation of the nitrogen's role and fate in this process.

Experimental Protocol: Mechanistic Study of the Vilsmeier-Haack Reaction using DMF-¹⁵N

Objective: To confirm the incorporation of the nitrogen atom from DMF into the Vilsmeier reagent and its subsequent release during hydrolysis.

Methodology:

-

Preparation of the Vilsmeier Reagent: In a dry, inert atmosphere (e.g., under argon or nitrogen), slowly add 1.1 equivalents of POCl₃ to a solution of the aromatic substrate in 10 equivalents of N,N-Dimethylformamide-¹⁵N at 0°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for the appropriate time to ensure complete formation of the iminium intermediate. The progress can be monitored by thin-layer chromatography (TLC).

-

Intermediate Analysis (Optional): At this stage, a small aliquot of the reaction mixture can be carefully quenched and analyzed by high-resolution mass spectrometry (HRMS) to detect the ¹⁵N-labeled iminium ion.

-

Hydrolysis: The reaction mixture is then slowly poured into a stirred solution of aqueous sodium acetate at 0°C to hydrolyze the iminium intermediate to the corresponding aldehyde.

-

Work-up and Product Isolation: The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Analysis: The purified aldehyde is analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of a significant ¹⁵N isotope peak in the mass spectrum of the aldehyde confirms that the nitrogen from DMF is not incorporated into the final product. The recovered dimethylamine can be derivatized and analyzed by MS to confirm the presence of the ¹⁵N label.

Causality of Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the reaction of POCl₃ with atmospheric moisture.

-

The slow addition of POCl₃ at 0°C helps to control the exothermic reaction.

-

The aqueous sodium acetate work-up provides a basic hydrolysis environment to efficiently convert the iminium salt to the aldehyde.

Caption: Workflow for a Vilsmeier-Haack reaction mechanism study using DMF-¹⁵N.

The Gold Standard: DMF-¹⁵N as an Internal Standard in Quantitative Mass Spectrometry

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving high accuracy and precision.[8][9] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, ionization suppression, and extraction inefficiencies, allowing for reliable correction of these variables.[10] DMF-¹⁵N is an ideal internal standard for the quantification of unlabeled DMF in various matrices.

Quantitative Data Summary

| Property | Value | Significance for Use as an Internal Standard |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | High isotopic purity minimizes signal overlap with the analyte.[5] |

| Mass Shift | M+1 | A mass difference of at least 3 amu is ideal, but M+1 is sufficient for high-resolution MS. |

| Chemical Purity | Typically ≥99% | High chemical purity ensures no interference from other compounds.[5] |

| Boiling Point | 153 °C | Identical to unlabeled DMF, ensuring similar behavior during sample preparation.[5] |

| Refractive Index | n20/D 1.431 | Identical to unlabeled DMF.[5] |

Experimental Protocol: Quantification of DMF in a Sample Matrix using DMF-¹⁵N as an Internal Standard

Objective: To accurately quantify the concentration of DMF in a given sample (e.g., pharmaceutical process stream, environmental sample) using LC-MS with DMF-¹⁵N as an internal standard.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of unlabeled DMF into a matrix blank. To each standard, add a constant, known concentration of DMF-¹⁵N.

-

Sample Preparation: To an aliquot of the unknown sample, add the same constant, known concentration of DMF-¹⁵N as used in the calibration standards.

-

LC-MS Analysis:

-

Chromatography: Use a suitable HPLC column (e.g., C18) to achieve chromatographic separation of DMF from other matrix components. An isocratic mobile phase of water and methanol with a small amount of formic acid is often a good starting point.

-

Mass Spectrometry: Employ a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the molecular ions of both unlabeled DMF and DMF-¹⁵N.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled DMF) and the internal standard (DMF-¹⁵N) in each chromatogram.

-

Calculate the peak area ratio (analyte/internal standard) for each calibration standard.

-